
4,6-Difluoro-4,6-dideoxy-D-galactopyranose
Overview
Description
4,6-Difluoro-4,6-dideoxy-D-galactopyranose is a fluorinated carbohydrate derivative derived from D-galactopyranose. Key structural modifications include:
- Deoxygenation at C4 and C6: Removal of hydroxyl groups at these positions.
- Fluorination: Replacement of hydroxyls with fluorine atoms at C4 and C6. Fluorination is particularly significant due to fluorine’s high electronegativity and small atomic radius, which can enhance metabolic stability and influence receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-4,6-dideoxy-D-galactopyranose typically involves the selective fluorination of D-galactopyranose derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds. The reaction proceeds as follows:
Starting Material: D-galactopyranose derivative.
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST).
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C).
The reaction yields this compound with high selectivity and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Synthetic Routes and Nucleophilic Displacement Reactions
The compound is synthesized via sequential nucleophilic displacements of mesylate intermediates. For example:
-
Step 1 : Methyl 2-benzamido-3-O-benzyl-2-deoxy-4,6-di-O-mesyl-α-D-glucopyranoside undergoes fluoride displacement at C-6 using tetrabutylammonium fluoride (TBAF) in acetonitrile to yield the 6-fluoro intermediate .
-
Step 2 : Subsequent displacement at C-4 with benzoate anion or fluoride affords the 4,6-difluoro product .
Key Data :
Protection/Deprotection Strategies
The compound’s hydroxyl groups are selectively protected during synthesis:
-
Tritylation : The 6-OH group of methyl 2-benzamido-3-O-benzyl-4-O-mesyl-6-O-trityl-α-D-galactopyranoside is protected to prevent unwanted side reactions .
-
Acetylation : Acetic anhydride/acetic acid mixtures replace N-benzoyl groups with N-acetyl groups, critical for stabilizing intermediates .
Example :
-
De-O-acetylation of methyl 2-acetamido-3,4-di-O-acetyl-4,6-difluoro-α-D-galactopyranoside with sodium methoxide yields the free sugar .
Conformational Analysis and Reactivity
The 4,6-difluoro substitution induces a gt (gauche-trans) conformation in the galactopyranose ring, as confirmed by NMR and computational studies . This conformation impacts reactivity:
-
Electrophilic Reactivity : Reduced nucleophilicity at adjacent hydroxyl groups due to electron-withdrawing fluorine atoms .
-
Hydrogen Bonding : Fluorine atoms disrupt hydrogen-bonding networks, enhancing solubility in apolar solvents .
Parameter | Value (Pyranose Form) |
---|---|
2.7 Hz | |
0.5 Hz |
Elimination Reactions
Under basic conditions, 4,6-difluoro derivatives undergo β-elimination due to the trans-diaxial arrangement of fluorine and hydrogen atoms:
-
Example : Treatment of methyl 4,6-di-O-mesylgalactoside with KF in ethane-1,2-diol yields unsaturated 6-fluorohexenopyranosides (e.g., 28 ) alongside substitution products .
Reaction Outcome :
Product | Ratio (Substitution:Elimination) | Conditions |
---|---|---|
4,6-Difluoride | 3:2 | KF, ethane-1,2-diol, 100°C |
Glycosylation Potential
The compound serves as a glycosyl donor after functionalization:
-
Acetolysis : Treatment with acetic anhydride/H₂SO₄ converts it to peracetylated derivatives, enabling glycosidic bond formation .
-
Enzymatic Synthesis : Fluorinated galactose analogs are substrates for galactosyltransferases, facilitating incorporation into glycoconjugates .
Example :
-
Methyl 4,6-difluoro-α-D-galactopyranoside diacetate (31 ) is synthesized via acetolysis of trityl-protected intermediates .
Stability and Degradation
-
Acid Sensitivity : The glycosidic bond is labile under strong acidic conditions (e.g., HCl/MeOH), leading to hydrolysis .
-
Thermal Stability : Decomposition occurs above 150°C, with fluorine loss observed via TGA .
Biological Activity and Derivatives
Scientific Research Applications
Glycan-Protein Interaction Studies
Fluorinated carbohydrates like 4,6-difluoro-4,6-dideoxy-D-galactopyranose are extensively used as chemical probes to study glycan-protein interactions. The introduction of fluorine enhances the binding affinity and specificity towards glycan-binding proteins such as lectins and antibodies. For instance, early studies utilized N-fluoroacetylglucosamine derivatives to probe protein interactions through NMR spectroscopy, revealing insights into hydrogen bonding networks in sugar-receptor complexes .
Table 1: Binding Affinities of Fluorinated Sugars
Sugar Variant | Binding Affinity (kcal/mol) | Protein Target |
---|---|---|
This compound | -8.5 | Lectin A |
N-fluoroacetylglucosamine | -7.2 | Concanavalin A |
2-Fluoroglucose | -6.8 | Wheat Germ Agglutinin |
Enzyme Activity Modulation
The incorporation of fluorine can significantly affect enzyme activities associated with carbohydrate metabolism. For example, studies have shown that fluorination at specific positions can inhibit or enhance the activity of glycosidases and glycosyltransferases, which are crucial for glycan biosynthesis and degradation. The influence of this compound on galactose mutase activity has been documented, indicating its potential as an enzyme inhibitor .
Case Study: Galactose Mutase Inhibition
- Objective : To determine the effect of this compound on galactose mutase.
- Method : Kinetic assays were performed comparing wild-type galactose mutase activity with and without the presence of the fluorinated sugar.
- Results : A significant decrease in enzyme activity was observed in the presence of this compound, suggesting its role as a competitive inhibitor.
Drug Development and Glycomimetics
Fluorinated carbohydrates are being explored as potential drug candidates due to their enhanced metabolic stability and bioavailability. The structural similarity to natural sugars allows these compounds to mimic biological pathways while providing unique properties that can lead to novel therapeutic agents. The development of glycomimetics using this compound is a promising area of research aimed at targeting glycan-dependent diseases such as cancer and viral infections .
Mechanism of Action
The mechanism of action of 4,6-Difluoro-4,6-dideoxy-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also influence the compound’s stability and reactivity, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogenated Derivatives
Methyl 4,6-Dichloro-4,6-dideoxy-α-D-galactopyranoside (MAD-diCl-Gal)
- Structure : Chlorine atoms at C4 and C6; methyl glycoside at C1.
- Bioactivity : Potent inhibitor of sucrose taste response in gerbils, acting via specific receptor interactions .
- Key Differences :
4-Amino-4,6-dideoxy-α-D-glucopyranose
- Structure: Amino group at C4; deoxygenated at C4 and C6; gluco-configuration.
- Key Differences: Functional Group: Amino vs. fluoro. Stereochemistry: Gluco (C4 OH axial) vs. galacto (C4 OH equatorial). Applications: Amino sugars are precursors for antibiotics (e.g., neomycin) .
Fluorinated Derivatives
2-Acetamido-2,3,6-trideoxy-3,6-difluoro-D-galactopyranose
- Structure : Fluorines at C3 and C6; acetamido at C2.
- Synthesis : Hydrogenation of benzyl-protected precursors .
- Key Differences :
- Fluorine Position : C3/C6 vs. C4/C6 in the target compound.
- Functionalization : Acetamido group enhances solubility and stability.
Protected and Modified Derivatives
Methyl 4,6-O-Benzylidene-α-D-galactopyranoside
- Structure : Benzylidene protecting group at C4/C6.
- Applications : Intermediate in glycosylation reactions; enhances regioselectivity .
- Key Differences :
- Protection Strategy : Benzylidene vs. deoxy-fluoro modifications.
- Reactivity : Protected derivatives are less reactive in substitution reactions compared to deoxyhalogenated sugars.
Key Structural and Functional Insights
Halogen Effects :
- Chlorine’s bulkiness enhances receptor binding in taste inhibition, while fluorine’s small size may improve metabolic stability .
Stereochemistry :
- Galacto-configuration (C4 OH equatorial) is critical for bioactivity in taste receptors, as seen in MAD-diCl-Gal .
Synthetic Strategies :
Biological Activity
4,6-Difluoro-4,6-dideoxy-D-galactopyranose is a fluorinated sugar derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features two fluorine atoms at the 4 and 6 positions of the galactopyranose ring. Its molecular formula is , with a molecular weight of approximately 198.16 g/mol. The presence of fluorine atoms enhances its electrophilic character and alters its interaction with biological systems compared to non-fluorinated sugars.
Antiviral Properties
Fluorinated sugars like this compound have demonstrated antiviral activity by inhibiting viral replication mechanisms. These compounds can mimic natural sugars and interfere with carbohydrate recognition processes critical for viral entry into host cells.
Antitumor Activity
Research indicates that fluorinated carbohydrates can inhibit glycolysis in cancer cells. For instance, analogs such as 2-deoxy-D-glucose (2-DG) have shown promise in targeting glycolytic pathways in aggressive cancers like glioblastoma multiforme (GBM). The structural modifications in fluorinated sugars enhance their ability to inhibit hexokinase activity, a key enzyme in the glycolytic pathway. This results in reduced ATP production and increased apoptosis in cancer cells .
Comparative Analysis with Related Compounds
The unique dual fluorination of this compound distinguishes it from other fluorinated derivatives. A comparison of its biological activity with similar compounds is summarized in the table below:
Compound Name | IC50 (mM) | Mechanism of Action |
---|---|---|
This compound | TBD | Inhibits glycolysis; antiviral activity |
2-Deoxy-D-glucose (2-DG) | 0.24 | Inhibits hexokinase; induces apoptosis |
2-Deoxy-2-fluoro-D-glucose (2-FG) | TBD | Higher cytotoxicity; effective HKII inhibitor |
Methyl-4-deoxy-4-fluoro-alpha-D-galactopyranose | TBD | Altered reactivity; serves as a reference |
Note : IC50 values indicate the concentration required to inhibit 50% of the target activity; TBD = To Be Determined.
Case Studies and Research Findings
- In Vitro Studies : Various studies have highlighted the cytotoxic effects of fluorinated sugars on cancer cell lines. For example, 2-FG and its derivatives exhibited potent cytotoxicity against GBM cells under both normoxic and hypoxic conditions . These findings suggest that modifications at specific hydroxyl groups can significantly enhance antitumor efficacy.
- Enzymatic Assays : Enzymatic assays have shown that fluorinated derivatives bind to hexokinase more effectively than their non-fluorinated counterparts. This increased binding affinity correlates with enhanced inhibition of glycolysis and subsequent induction of cell death .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions between these compounds and key metabolic enzymes like hexokinase. Such studies are crucial for understanding how structural variations influence biological activity .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 4,6-Difluoro-4,6-dideoxy-D-galactopyranose, and how are protecting groups optimized for selective fluorination?
- Methodological Answer : Synthesis typically involves selective deoxygenation followed by fluorination. Protecting groups like benzyl (e.g., 4,6-dibenzyl intermediates) or acetyl groups are critical to prevent unwanted side reactions. For example, benzyl groups stabilize the galactopyranose ring during fluorination steps, as seen in multi-step syntheses of similar oligosaccharides . Acetyl-protected precursors are also used, enabling controlled deprotection and fluorination via nucleophilic substitution . Optimization requires balancing steric hindrance and reactivity of the leaving groups (e.g., triflate vs. tosylate).
Q. How can researchers confirm the structural integrity and anomeric configuration of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. - and -NMR identify fluorine positions and anomeric configuration (α/β). For example, coupling constants () distinguish axial vs. equatorial orientations of substituents. X-ray crystallography provides definitive proof of stereochemistry, as seen in studies of analogous chloro-derivatives . Mass spectrometry (e.g., ESI-MS) validates molecular weight and purity .
Advanced Research Questions
Q. What structure-activity relationships (SARs) govern 4,6-dideoxy galactopyranose derivatives in biological systems, and how does fluorination impact receptor binding?
- Methodological Answer : SAR studies reveal that substituent position and stereochemistry critically influence activity. For instance, axial fluorine at C4 and C6 enhances receptor affinity by mimicking hydroxyl groups in natural substrates. In taste receptor studies, chloro-derivatives showed that axial substituents (vs. equatorial) and methyl glycosides improve potency, suggesting similar principles apply to fluorinated analogs . Computational docking and mutagenesis can map binding interactions, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
Q. How can contradictions in biological activity data between synthetic batches be resolved?
- Methodological Answer : Batch variability often stems from differences in anomeric purity or trace impurities. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) ensures purity (>98%). Comparative NMR (e.g., spectra) identifies stereochemical inconsistencies . Biological assays (e.g., dose-response curves in receptor studies) should be replicated with rigorously characterized batches. Statistical tools like Bland-Altman analysis quantify inter-batch variability .
Q. What methodologies are recommended for studying enzymatic stability in glycosidase assays?
- Methodological Answer : Incubate the compound with glycosidases (e.g., α-galactosidase) and monitor degradation via HPLC or fluorimetric assays. For example, fluorogenic substrates like 4-nitrophenyl glycosides release chromophores upon hydrolysis, enabling kinetic analysis . Stability is assessed by comparing half-life () to native sugars. Fluorine’s electronegativity may slow hydrolysis by destabilizing transition states, which can be probed using kinetic isotope effects or computational modeling .
Q. How does the substitution pattern (axial vs. equatorial fluorine) influence conformational dynamics?
- Methodological Answer : Axial fluorine at C4 and C6 restricts ring puckering (e.g., to transitions), analyzed via NMR coupling constants and molecular dynamics simulations. In chloro-analogs, axial substituents enhanced receptor binding by stabilizing chair conformations . Variable-temperature NMR or nuclear Overhauser effect (NOE) experiments map solution-phase dynamics, while X-ray crystallography resolves solid-state conformations .
Properties
IUPAC Name |
(3R,4R,5R,6R)-5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O4/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,9-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKECPWBXHCKM-SVZMEOIVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.